2,5-Dimethyltryptamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-3-4-12-11(7-8)10(5-6-13)9(2)14-12/h3-4,7,14H,5-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDMWYFWSISWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292030 | |
| Record name | 2,5-Dimethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-44-3 | |
| Record name | 2,5-Dimethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,5-dimethyl-1H-indol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Endogenous Presence
Initial research indicates that the compound 2,5-Dimethyltryptamine (2,5-DMT) is a synthetic substance not known to be produced endogenously in mammals. The biosynthetic pathway outlined involving the enzymes Aromatic-L-Amino Acid Decarboxylase (AADC) and Indolethylamine-N-Methyltransferase (INMT) is scientifically established for the biosynthesis of a different isomer, N,N-Dimethyltryptamine (N,N-DMT) . frontiersin.orgresearchgate.netnih.gov N,N-DMT is a well-documented endogenous compound found in various plants and animals, including humans. nih.govwikipedia.org
Given that the specified enzymatic pathway pertains to N,N-DMT, the following sections will detail the biosynthesis and hypothesized roles of this endogenous isomer to align with the provided scientific framework.
Pharmacology of 2,5 Dimethyltryptamine
Receptor Binding Profiles and Pharmacological Efficacy
2,5-DMT exhibits a broad binding profile, interacting with several receptor families, including serotonin (B10506), glutamate (B1630785), sigma, and trace amine-associated receptors.
Serotonin Receptor Subtype Interactions (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7)
2,5-DMT demonstrates notable affinity for a wide range of serotonin (5-HT) receptors. It binds to 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7 receptors. nih.govmdpi.com The affinity for these receptors can range from 39 nM to 2.1 μM. nih.gov The 5-HT2A receptor is considered the primary target for the main effects of classic serotonergic psychedelics, with the 5-HT1A and 5-HT2C receptors also playing significant roles. nih.gov
Studies have shown that 2,5-DMT acts as an agonist at both 5-HT2A and 5-HT2C receptors. nih.gov In transfected fibroblast cells, 2,5-DMT activated the phosphoinositide hydrolysis signaling pathway to a similar extent as serotonin for both 5-HT2A and 5-HT2C receptors. nih.gov However, the 5-HT2C receptor, but not the 5-HT2A receptor, exhibits significant desensitization to 2,5-DMT over time. nih.gov This lack of tolerance development for its hallucinogenic effects, which are primarily mediated by 5-HT2A receptors, may be due to 2,5-DMT being a biased agonist at this receptor, activating the Gq signaling pathway without significantly recruiting β-arrestin2. wikipedia.org
The affinity of 2,5-DMT for the 5-HT1A receptor is notably high, with a reported Ki of 6.5 ± 1.5 nM. nih.gov Agonist activity at the 5-HT1A receptor is thought to counteract some of the subjective effects produced by 5-HT2A receptor agonists. nih.gov
Interactive Table: 2,5-Dimethyltryptamine Serotonin Receptor Binding Affinities
| Receptor Subtype | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|
| 5-HT1A | 6.5 ± 1.5 nM (Ki) | nih.gov |
| 5-HT2A | 75 ± 1 nM (IC50) | nih.govnih.gov |
| 5-HT2A | 127–1200 nM (Ki) | nih.gov |
| 5-HT2C | 360–2630 nM (Ki) | frontiersin.org |
| Various 5-HT | 39 nM to 2.1 μM | nih.govfrontiersin.org |
Glutamate Receptor Interactions (Ionotropic and Metabotropic)
There is growing interest in the interplay between the serotonin and glutamate systems in mediating the effects of 2,5-DMT. nih.gov The compound interacts with both ionotropic and metabotropic glutamate receptors. nih.govmdpi.com Specifically, group II metabotropic glutamate receptors (mGluR2/3) and the N-methyl-D-aspartate (NMDA) receptor are of particular interest. nih.gov Evidence suggests that activation of 5-HT2A receptors can modulate glutamate levels in the synapse. nih.govfrontiersin.org Furthermore, activation of the sigma-1 receptor by 2,5-DMT may lead to a potentiation of NMDA receptor activity. nih.gov
Sigma-1 Receptor (Sig-1R) Ligand Activity
2,5-DMT is an endogenous ligand for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. maps.orgsciencereviews.inforesearchgate.net It binds to this receptor with moderate affinity. maps.org This interaction is believed to contribute to tissue protection, regeneration, and immune modulation. researchgate.netnih.gov Activation of the sigma-1 receptor by 2,5-DMT can regulate cellular bioenergetics and may play a role in its potential neuroprotective effects. frontiersin.orgresearchgate.net
Trace Amine-Associated Receptor (TAAR) Interactions
2,5-DMT also interacts with trace amine-associated receptors (TAARs), particularly TAAR1. nih.govnih.govfrontiersin.org Due to the relatively recent discovery of TAARs, research into their role in the effects of 2,5-DMT is still limited. nih.gov It is hypothesized that TAARs may be involved in sensory perception. biorxiv.org
Dopaminergic and Cholinergic System Modulation
The interaction of 2,5-DMT with the dopaminergic system appears to be indirect. Studies have shown that it does not directly stimulate dopamine-sensitive adenylate cyclase. nih.gov However, there is evidence to suggest that 2,5-DMT can cause the release of dopamine (B1211576) from presynaptic stores and affect dopamine turnover. mdpi.com 2,5-DMT also modulates cholinergic neurotransmission. frontiersin.orgresearchgate.net
Intracellular Signaling Pathways Mediated by this compound
The binding of 2,5-DMT to its primary receptor targets, particularly the 5-HT2 family of receptors, initiates a cascade of intracellular signaling events. The 5-HT2 receptors are Gq/11-mediated and primarily utilize the phospholipase C (PLC) and phospholipase A2 (PLA2) second messenger systems. nih.govmdpi.com
Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.netjneurosci.org IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. nih.govresearchgate.net 2,5-DMT stimulates inositol (B14025) phosphate (B84403) formation via both the 5-HT2A and 5-HT2C receptors, with greater efficacy and potency observed at the 5-HT2C receptor. nih.gov
The stimulation of PLA2 results in the formation of arachidonic acid. nih.govmdpi.com 2,5-DMT has been shown to stimulate the release of arachidonic acid via the 5-HT2A receptor. nih.gov
Furthermore, the interaction of 2,5-DMT with the 5-HT2A receptor and the sigma-1 receptor is thought to modulate the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is implicated in synaptic plasticity and neuritogenesis. mdpi.com
G-Protein Coupled Receptor Signaling (e.g., Gq Pathway)
No specific studies detailing the interaction of this compound with G-Protein Coupled Receptors (GPCRs) have been identified. For comparison, its isomer N,N-DMT is known to act as an agonist at several serotonin receptors, with its psychedelic effects primarily attributed to its activity at the 5-HT2A receptor. wikipedia.orgfrontiersin.orgnih.gov The 5-HT2 family of receptors, including 5-HT2A, are Gq/11-protein-coupled receptors. mdpi.com Activation of the 5-HT2A receptor by agonists like N,N-DMT initiates the Gq signaling pathway, leading to the activation of phospholipase C (PLC). nih.govfrontiersin.org However, whether this compound engages this or other G-protein signaling pathways, and with what efficacy, remains uncharacterized.
Beta-Arrestin Recruitment and Receptor Desensitization Dynamics
The dynamics of beta-arrestin recruitment and subsequent receptor desensitization following activation by this compound have not been documented. This is a critical area of modern pharmacology, as the balance between G-protein signaling and beta-arrestin pathways can determine a ligand's functional profile.
For N,N-DMT, studies indicate it may be a biased agonist at the 5-HT2A receptor, activating the Gq signaling pathway without significant recruitment of β-arrestin2. wikipedia.org This biased agonism is hypothesized to be related to the observed lack of rapid tolerance (tachyphylaxis) to the subjective effects of N,N-DMT, as β-arrestin2 activation is linked to receptor downregulation. wikipedia.orgnih.gov In contrast, the 5-HT2C receptor does show profound desensitization to N,N-DMT over time. nih.gov Without specific experimental data, the profile of this compound in this regard is unknown.
Downstream Kinase Activation (e.g., mTOR, ERK, PI3K/Akt)
There is no available research on the downstream kinase activation cascades (such as mTOR, ERK, or PI3K/Akt) initiated by this compound. These pathways are crucial for understanding a compound's effects on cellular processes like neuroplasticity.
In studies involving other tryptamines like 5-MeO-DMT and the broader class of psychedelics, activation of these kinase pathways is a key area of investigation. For instance, signaling through the 5-HT2A receptor can regulate Mitogen-Activated Protein Kinases (MAPKs) and the PI3K/Akt pathway. nih.govbiorxiv.org The activation of mTOR, in particular, has been linked to the neuroplasticity-promoting effects of some serotonergic compounds. biorxiv.org The effect of this compound on these fundamental cellular signaling pathways has yet to be determined.
Neurotransmitter System Modulation
The influence of this compound on major neurotransmitter systems is uncharacterized.
Serotonin Homeostasis and Transporter Interactions (SERT, VMAT2)
No data exists on whether this compound interacts with the serotonin transporter (SERT) or the vesicular monoamine transporter 2 (VMAT2). These interactions are critical for understanding how a compound might affect serotonin levels and storage.
N,N-DMT has been shown to be a substrate for both SERT and VMAT2, inhibiting the uptake of serotonin. wikipedia.orgnih.govresearchgate.net It acts as a substrate rather than a blocker, meaning it is transported into the neuron and synaptic vesicles, which could allow it to accumulate within neurons. nih.govresearchgate.netnih.gov This interaction with monoamine transporters is a key aspect of its pharmacology, but it cannot be assumed to be shared by this compound without direct experimental evidence.
Table 1: Interaction of N,N-Dimethyltryptamine with Monoamine Transporters This table is provided for illustrative purposes to show the type of data that is currently unavailable for this compound.
| Transporter | Compound | Activity | K_i_ Value (μM) |
|---|---|---|---|
| SERT | N,N-DMT | Inhibition of [³H]5-HT transport | 4.00 ± 0.70 |
Data sourced from Cozzi et al. (2009) as cited in multiple reviews. nih.govresearchgate.net
Glutamatergic Excitation and Release Mechanisms
The effects of this compound on the glutamatergic system, including excitatory signaling and glutamate release, have not been studied. The interplay between the serotonergic and glutamatergic systems is fundamental to the action of many psychoactive compounds.
Activation of 5-HT2A receptors by agonists such as N,N-DMT is known to increase extracellular glutamate levels in the prefrontal cortex. researchgate.netacs.orgfrontiersin.org This modulation of glutamatergic neurons is considered a key downstream effect of 5-HT2A receptor activation. researchgate.netfrontiersin.org Recent studies using live-cell imaging have shown that N,N-DMT can increase evoked glutamate release at the synaptic level. nih.gov Whether this compound shares this property remains an open question.
Pharmacokinetics and Biotransformation of this compound: A Review of Available Scientific Literature
A comprehensive review of publicly available scientific literature reveals a significant lack of data regarding the pharmacokinetic and biotransformation profile of the specific chemical compound this compound. Extensive searches for in vivo studies, metabolic pathways, and metabolite identification for this particular isomer have not yielded sufficient information to construct a detailed scientific article based on the requested outline.
The vast majority of research on dimethyltryptamine compounds focuses almost exclusively on the well-known isomer N,N-Dimethyltryptamine (DMT). This research extensively details the absorption, bioavailability, and metabolism of N,N-DMT, particularly its rapid breakdown by monoamine oxidase A (MAO-A) and its oral inactivity unless combined with an MAO inhibitor. wikipedia.orgnih.govfrontiersin.org Studies have identified its major metabolites as indole-3-acetic acid (IAA) and DMT-N-oxide. wikipedia.orgfrontiersin.org
However, this body of knowledge pertains to the N,N-disubstituted isomer and cannot be extrapolated to the 2,5-disubstituted isomer, as the position of the methyl groups on the indole (B1671886) ring would fundamentally alter the molecule's interaction with metabolic enzymes.
At present, there is no available information in the retrieved search results to accurately describe the following for this compound:
Pharmacokinetics and Biotransformation of 2,5 Dimethyltryptamine
Metabolite Identification and Structural Characterization
Therefore, a scientifically accurate article on the pharmacokinetics and biotransformation of 2,5-Dimethyltryptamine cannot be generated at this time due to the absence of specific research on this compound in the public domain.
Neurobiological Effects and Neuroplasticity Induced by 2,5 Dimethyltryptamine
Effects on Structural Neural Plasticity
Structural neural plasticity, involving physical changes in the brain's cellular architecture, is a fundamental process for learning, memory, and recovery from injury. Compounds that promote such changes are termed "psychoplastogens," and DMT has been identified as a member of this class. wikipedia.orgnih.gov It robustly promotes the growth of new neural connections, a key feature of its therapeutic potential. nih.gov
Neurogenesis, the formation of new neurons, is a critical aspect of brain plasticity, particularly in the hippocampus, a region vital for memory and learning. Studies in animal models have demonstrated that DMT can stimulate neurogenesis.
Research has shown that DMT administration in mice activates the subgranular zone of the dentate gyrus in the hippocampus, which is the primary site of adult neurogenesis. frontlinegenomics.com This activation leads to the proliferation of neural stem cells, the migration of neuroblasts, and ultimately the formation of new neurons, astrocytes, and oligodendrocytes. frontlinegenomics.commdpi.comfrontiersin.org Notably, these cellular changes are associated with functional improvements, as mice treated with DMT have shown enhanced performance in memory and spatial learning tasks. frontlinegenomics.comfrontiersin.orgmedicalnewstoday.com
The mechanism underlying DMT-induced neurogenesis appears to be mediated by the sigma-1 receptor (σ1R), an intracellular chaperone protein. mdpi.commedicalnewstoday.com When the effects of DMT were tested in the presence of a sigma-1 receptor antagonist, the proliferative effects on neural stem cells were inhibited. mdpi.com This finding distinguishes the neurogenic effects of DMT from its psychedelic properties, which are primarily mediated by the serotonin (B10506) 5-HT2A receptor. medicalnewstoday.com
Neuritogenesis refers to the growth of neurites, which are projections from a neuron's cell body that develop into axons and dendrites. This process is essential for establishing neural circuits. DMT has been shown to be a potent promoter of neuritogenesis. nih.gov
In vitro studies using cultured cortical neurons have demonstrated that DMT, along with other serotonergic psychedelics, robustly promotes the growth and complexity of neurites. nih.govnih.gov This effect involves an increase in the number and total length of dendrites. nih.gov The neuritogenic properties of DMT are believed to be primarily mediated through the activation of the 5-HT2A receptor and the subsequent engagement of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and protein synthesis required for creating new synapses. mdpi.commdpi.com Pre-treatment with ketanserin (B1673593), a 5-HT2A receptor antagonist, or rapamycin, an mTOR inhibitor, has been found to block the neuritogenic effects of DMT. mdpi.commdpi.com
Beyond the initial growth of neurites, DMT also influences the finer architecture of neurons, specifically dendritic arborization (the branching of dendrites) and the morphology of dendritic spines. Dendritic spines are small protrusions on dendrites that receive excitatory synaptic inputs, and their density and shape are critical for synaptic strength and plasticity.
DMT and its analogs, such as 5-MeO-DMT, have been shown to increase the complexity of dendritic arbors in cultured neurons. nih.govbiorxiv.orgnih.gov In vivo studies using advanced imaging techniques like two-photon microscopy have confirmed these findings, showing that DMT promotes dendritic spine growth and increases spine density in the cortex. mdpi.combiorxiv.org For instance, rats treated with DMT showed an increased density of dendritic spines on pyramidal neurons in the prefrontal cortex 24 hours after administration. mdpi.com Similarly, a single dose of 5-MeO-DMT was found to induce a long-lasting increase in dendritic spine density in the mouse medial frontal cortex, an effect driven by an elevated rate of spine formation. biorxiv.orgnih.gov These structural changes are accompanied by functional enhancements, including an increased frequency and amplitude of spontaneous excitatory postsynaptic currents. mdpi.comacs.org
The mechanisms driving these changes are linked to the 5-HT2A receptor, as well as the Brain-Derived Neurotrophic Factor (BDNF) receptor, TrkB. nih.govmdpi.com Co-treatment with a 5-HT2A antagonist like ketanserin has been shown to completely abrogate the ability of DMT to promote both spinogenesis and neuritogenesis. nih.gov
Table 1: Summary of 2,5-Dimethyltryptamine's Effects on Structural Neural Plasticity
| Plasticity Process | Key Findings | Primary Mediating Receptors/Pathways |
|---|---|---|
| Neurogenesis | Stimulates proliferation of neural stem cells and formation of new neurons in the hippocampus. frontlinegenomics.comfrontiersin.org | Sigma-1 Receptor (σ1R) mdpi.commedicalnewstoday.com |
| Neuritogenesis | Promotes the growth of new neurites (axons and dendrites). nih.gov | 5-HT2A Receptor, mTOR Signaling mdpi.commdpi.com |
| Dendritic Arborization | Increases the complexity and branching of dendritic trees. nih.govbiorxiv.org | 5-HT2A Receptor, TrkB nih.govmdpi.com |
| Spine Morphogenesis | Increases the density and formation rate of dendritic spines. mdpi.commdpi.combiorxiv.org | 5-HT2A Receptor, TrkB, mTOR Signaling nih.govmdpi.com |
Transcriptomic and Proteomic Modulation
The influence of DMT on neural plasticity is rooted in its ability to alter the expression of genes (transcriptomics) and proteins (proteomics) that are fundamental to neuronal structure and function.
Acute administration of psychedelics is known to increase the expression of several immediate early genes related to neural plasticity, such as ARC, c-Fos, EGR1, and EGR2. acs.org However, studies using chronic, intermittent low doses of DMT did not find significant changes in the expression of these specific genes, suggesting that the dosing regimen may play a critical role in its transcriptomic effects. acs.org
Proteomic studies, particularly with the analog 5-MeO-DMT, have provided deeper insight. An analysis of human cerebral organoids treated with 5-MeO-DMT revealed that out of over 6,700 identified proteins, 934 were differentially expressed. biorxiv.org In silico analysis of these changes pointed towards a significant modulation of proteins associated with key neuroplasticity processes, including:
Long-term potentiation (LTP): Key components of the LTP pathway, including AMPA-selective glutamate (B1630785) receptor 2 and the downstream signaling cascade involving ERK1/2, were upregulated, suggesting an activation of pathways crucial for strengthening synaptic connections. biorxiv.org
Dendritic spine formation: Proteins involved in the cytoskeletal reorganization necessary for forming cellular protrusions and dendritic spines were modulated. biorxiv.org
These findings indicate that DMT's effects on neuronal structure are underpinned by a complex and large-scale regulation of the neural proteome. biorxiv.org
Interactions with Neurotrophic Factor Signaling (e.g., BDNF)
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. It exerts its effects primarily through its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). The neuroplastic effects of DMT are intricately linked with the BDNF signaling pathway. mdpi.commdpi.com
Studies have demonstrated that the structural changes induced by DMT, such as neuritogenesis and spinogenesis, are dependent on the activation of TrkB and the downstream mTOR pathway. nih.govmdpi.com Inhibiting the TrkB receptor blocks the psychedelic-induced increases in neuritogenesis. mdpi.com This suggests that DMT's actions converge on the same core signaling pathways that mediate the effects of BDNF. mdpi.commdpi.com
Immunomodulatory and Anti-inflammatory Actions
In vitro studies using human immune cells, specifically monocyte-derived dendritic cells, have shown that DMT and 5-MeO-DMT can significantly alter the inflammatory response. frontiersin.orgresearchgate.net Key findings include:
Inhibition of Pro-inflammatory Cytokines: Treatment with DMT leads to a significant reduction in the secretion of major pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgprobiologists.com
Upregulation of Anti-inflammatory Cytokines: Concurrently, DMT markedly increases the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). frontiersin.orgprobiologists.com
Modulation of T-cell Polarization: DMT can inhibit the differentiation of CD4+ T helper cells into the inflammatory Th1 and Th17 subtypes, which are implicated in many autoimmune and chronic inflammatory diseases. frontiersin.org
A systematic review of preclinical studies confirmed that in a majority of cases, the administration of classical psychedelics, including DMT, resulted in a decrease in at least one inflammatory cytokine. nih.govmonash.eduresearchgate.net These immunomodulatory properties may contribute to the neuroprotective effects of DMT and create a more favorable environment for neural regeneration and plasticity. wikipedia.orgprobiologists.com
Table 2: Immunomodulatory Effects of this compound
| Cytokine/Immune Response | Effect of DMT Administration | Primary Mediating Receptor |
|---|---|---|
| IL-1β, IL-6, TNF-α (Pro-inflammatory) | Decrease in secretion frontiersin.orgprobiologists.com | Sigma-1 Receptor (σ1R) frontiersin.org |
| IL-10 (Anti-inflammatory) | Increase in secretion frontiersin.orgprobiologists.com | Sigma-1 Receptor (σ1R) frontiersin.org |
| Th1/Th17 Cell Polarization | Inhibition frontiersin.org | Sigma-1 Receptor (σ1R) frontiersin.org |
Neuroprotective Properties and Therapeutic Implications (e.g., Ischemia-Reperfusion Injury Models)
Recent scientific inquiry has highlighted the significant neuroprotective potential of N,N-Dimethyltryptamine (DMT), particularly in the context of cellular stress and injury models such as ischemia-reperfusion (I/R) injury. The primary mechanism underlying these protective effects appears to be the interaction of DMT with the Sigma-1 Receptor (Sig-1R). frontlinegenomics.comfrontiersin.org The Sig-1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in regulating cellular bioenergetics and protecting against cellular stress. frontlinegenomics.com
Under conditions of cellular stress, such as those occurring during a stroke or cardiac arrest, Sig-1R agonists can enhance mitochondrial respiration and optimize endoplasmic reticulum function. frontlinegenomics.com The discovery that DMT is an endogenous agonist for the Sig-1R has opened new avenues for understanding its physiological role and therapeutic potential. frontlinegenomics.comfrontiersin.org
Studies using in vivo models of stroke have demonstrated that the administration of DMT can lead to a significant reduction in the volume of the infarct core and improved functional recovery. americanaddictioncenters.org For instance, in a rat model of transient focal brain ischemia, DMT treatment not only decreased the size of the damaged brain tissue but also enhanced the functional regeneration of the affected limb. americanaddictioncenters.orgmedicalnewstoday.com These effects are attributed to the activation of Sig-1R, as the co-administration of a Sig-1R antagonist negates these benefits. medicalnewstoday.comnih.gov
Furthermore, DMT has been shown to exert anti-inflammatory effects, which contribute to its neuroprotective profile. In murine models, DMT's action at the Sig-1R modulates inflammation by decreasing the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while increasing the anti-inflammatory cytokine IL-10. americanaddictioncenters.org In vitro studies with human cortical neurons and microglia-like cells exposed to hypoxic conditions have shown that DMT provides potent protective effects, further underscoring its role in mitigating neuronal damage from oxygen deprivation. frontlinegenomics.comelifesciences.org
The table below summarizes key research findings from various ischemia-reperfusion injury models.
| Model | Key Findings | Mediating Receptor | Reference |
| Rat model of transient focal brain ischemia | Reduced infarct size, improved functional recovery. | Sigma-1 Receptor | americanaddictioncenters.orgmedicalnewstoday.com |
| Human iPSC-derived cortical neurons (in vitro hypoxia) | Increased cell survival, potent protective effects against hypoxia. | Sigma-1 Receptor | frontlinegenomics.comelifesciences.org |
| Rat model of global forebrain ischemia | Reduced neuronal loss, enhanced astrocyte survival. | Sigma-1 Receptor | nih.gov |
| Human monocyte-derived dendritic cells | Reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), increased anti-inflammatory cytokine (IL-10). | Sigma-1 Receptor | frontiersin.orgamericanaddictioncenters.org |
These findings collectively suggest that DMT has the potential to be a valuable therapeutic agent in conditions involving I/R injury, such as stroke, by activating cellular protective mechanisms dependent on the Sigma-1 receptor. frontlinegenomics.comnih.gov
Cellular and Circuit-Level Neurobiology of Psychedelic Effects
The profound psychedelic effects of N,N-Dimethyltryptamine are primarily mediated through its action on the serotonin 2A receptor (5-HT2A). elifesciences.orgCurrent time information in Bangalore, IN. While DMT interacts with a broad range of receptors, its high affinity for the 5-HT2A receptor is considered central to its hallucinogenic properties. frontiersin.orgCurrent time information in Bangalore, IN.probiologists.com These receptors are densely expressed on excitatory pyramidal neurons, particularly in layer 5 of the cerebral cortex, which is involved in higher-order cognitive and perceptual processing. wikipedia.org
At the cellular level, the binding of DMT to the 5-HT2A receptor initiates a cascade of intracellular signaling events. Unlike the endogenous ligand serotonin, psychedelic agonists like DMT can induce a "biased" activation of the receptor, preferentially engaging specific downstream pathways, such as G-protein-dependent signaling over β-arrestin pathways. Current time information in Bangalore, IN.nih.gov This biased agonism is thought to be a key reason for the profound changes in perception and cognition induced by psychedelics, compared to the effects of serotonin itself. nih.gov Activation of the 5-HT2A receptor leads to increased glutamate release in the cortex, exciting layer 5 pyramidal neurons and enhancing stimulation of AMPA receptors. Current time information in Bangalore, IN.
A significant aspect of DMT's neurobiological action is its ability to promote neural plasticity, a set of processes underlying learning, memory, and brain repair. This phenomenon, termed "psychoplastogenesis," involves rapid and robust changes in neuronal structure. frontlinegenomics.comelifesciences.org Studies have demonstrated that DMT and other serotonergic psychedelics can increase the complexity of dendritic arbors, promote the growth of new dendritic spines, and stimulate the formation of new synapses (synaptogenesis). frontlinegenomics.commolbiolcell.org These structural changes are believed to be mediated by the 5-HT2A receptor and downstream signaling pathways that overlap with those activated by Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neural plasticity. Current time information in Bangalore, IN.mdpi.com
At the circuit level, DMT disrupts the normal patterns of brain activity and connectivity. One prominent model, the Cortico-Striato-Thalamo-Cortical (CSTC) loop model, proposes that psychedelics disrupt the thalamic gating of sensory and internal information to the cortex. Current time information in Bangalore, IN. This "opening of the thalamic filter" allows a greater flow of information to reach the cortex, potentially overwhelming normal processing and leading to the characteristic altered states of consciousness, including complex visual hallucinations. Current time information in Bangalore, IN. This results in a more globally integrated and less constrained mode of brain function.
The table below presents the receptor binding profile of N,N-Dimethyltryptamine at various serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) | Primary Role | Reference |
| 5-HT2A | 75 ± 1 | Psychedelic effects, neural plasticity | nih.gov |
| 5-HT1A | High Affinity | Potential anxiolytic and antidepressant effects | nih.govnih.gov |
| 5-HT2C | Moderate Affinity | May contribute to psychedelic effects | nih.gov |
| Sigma-1 (Sig-1R) | Moderate Affinity | Neuroprotection, anti-inflammatory effects, neuroplasticity | frontiersin.orgmdpi.com |
| Trace Amine-Associated Receptors (TAARs) | High Affinity | Neuromodulation, potential role in sensory experience | mdpi.com |
Based on a comprehensive review of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the preclinical and clinical investigations of the specific chemical compound This compound according to the provided outline.
Research and clinical trial information is abundant for related tryptamines such as N,N-Dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT); however, specific studies on this compound focusing on its therapeutic potential in depression, anxiety, and substance use disorders, including animal models and human clinical trials, are not available in the public domain.
The existing research on derivatives of this compound is focused on different therapeutic targets, such as vascular 5-HT1B-like receptors for preventing vasospasm, which falls outside the scope of the requested article. rsc.orgrsc.org While some basic pharmacological data, such as receptor binding affinities, are available for this compound, this information is not substantial enough to build a comprehensive article that addresses the specified preclinical and clinical topics. researchgate.net
Therefore, to ensure scientific accuracy and strictly adhere to the user's request of focusing solely on this compound, the requested article cannot be generated at this time due to a lack of relevant research findings.
Preclinical and Clinical Investigations of 2,5 Dimethyltryptamine S Therapeutic Potential
Human Clinical Trials
Studies in Post-Traumatic Stress Disorder (PTSD)
While formal, large-scale clinical trials for Dimethyltryptamine (DMT) in treating Post-Traumatic Stress Disorder (PTSD) are still emerging, preliminary and observational data suggest a potential therapeutic role. mdpi.comrjsocmed.com Research has largely focused on military veteran populations, who experience high rates of trauma-related conditions. tandfonline.com
Observational studies of U.S. Special Operations Forces Veterans who sought treatment at a clinic in Mexico have provided initial prospective data. va.gov One study involving trauma-exposed male veterans who underwent therapy assisted by ibogaine (B1199331) and subsequently 5-MeO-DMT reported significant reductions in symptoms related to PTSD, depression, and anxiety. tandfonline.com A retrospective survey of a similar veteran group also indicated substantial self-reported decreases in PTSD symptoms and suicidal ideation following the combined psychedelic therapy. tandfonline.com
In an anonymous web-based survey of individuals with a PTSD diagnosis who had used 5-MeO-DMT, a significant majority reported an improvement in their symptoms. researchgate.net Specifically, 79% of respondents who had been diagnosed with PTSD stated their symptoms improved after their experience with 5-MeO-DMT. researchgate.net These early findings, while limited by their observational nature, point toward the need for controlled clinical trials to formally assess the efficacy of these compounds for PTSD. va.govresearchgate.net Research into related compounds like MDMA has entered Phase 3 trials, demonstrating that psychedelic-assisted therapy can significantly reduce PTSD symptoms compared to therapy with a placebo, which provides a strong rationale for investigating classic psychedelics like DMT. va.govclinicaltrials.gov
Table 1: Summary of Observational Data on 5-MeO-DMT for PTSD Symptoms
| Study Type | Population | Compound(s) | Key Findings | Citation |
| Web-Based Survey | Individuals with self-reported PTSD diagnosis (n=99) | 5-MeO-DMT | 79% of respondents reported improvement in PTSD symptoms following use. | researchgate.net |
| Prospective Observational Study | Trauma-exposed male Special Operations Forces Veterans | Ibogaine and 5-MeO-DMT | Significant reductions in PTSD, depression, and anxiety symptoms from baseline to 1-month follow-up. | va.gov |
| Retrospective Survey | Special Operations Forces Veterans with trauma-related impairment (n=51) | Ibogaine and 5-MeO-DMT | Significant self-reported reductions in PTSD symptoms, depression, anxiety, and suicidal ideation. | tandfonline.com |
Neurobiological Mechanisms Underlying Therapeutic Efficacy
The potential therapeutic effects of DMT are believed to stem from its ability to profoundly alter brain function and structure. Key mechanisms under investigation include the modulation of large-scale brain networks, the role of the subjective experience itself, and the promotion of neural plasticity.
The Default Mode Network (DMN) is a collection of brain regions, including the posterior cingulate cortex (PCC) and medial prefrontal cortex (mPFC), that is most active during introspective thought and self-referential processing. nih.govnih.gov Alterations in DMN activity are increasingly linked to the therapeutic effects of psychedelic substances. nih.gov
Functional magnetic resonance imaging (fMRI) studies have shown that DMT and the DMT-containing brew Ayahuasca significantly modulate DMN activity. nih.govpnas.org Research has demonstrated that Ayahuasca induces a significant decrease in activity across most parts of the DMN. nih.gov Specifically, functional connectivity within the PCC, a key hub of the DMN, was found to decrease after Ayahuasca intake. nih.gov
Table 2: Effects of DMT on Default Mode Network (DMN) and Global Brain Connectivity
| Substance | Method | Key Finding | Implication | Citation |
| Ayahuasca (contains DMT) | fMRI | Decreased activity in most DMN hubs (PCC, mPFC); Reduced functional connectivity within the PCC. | Modulation of self-referential thought processes. | nih.gov |
| N,N-DMT (intravenous) | fMRI | Decreased within-network integrity of the DMN; Increased global functional connectivity (GFC). | Disruption of rigid network patterns, increased brain flexibility. | pnas.org |
| Psilocybin (related psychedelic) | fMRI | Decreased blood flow and BOLD signal in DMN hubs (PCC, mPFC). | Supports a common mechanism of DMN modulation among classic psychedelics. | csic.es |
A growing body of evidence suggests that the nature and intensity of the subjective experience during a psychedelic session are linked to long-term therapeutic outcomes. Experiences described as "mystical," "peak," or characterized by ego dissolution are often correlated with positive results. mdpi.comresearchgate.net
In a survey of individuals who used 5-MeO-DMT, those who reported an improvement in their PTSD symptoms also reported a significantly greater intensity of acute mystical experiences during their session. researchgate.net These experiences included feelings of positive mood, transcendence, and ineffability. researchgate.net This group also held stronger positive beliefs about the personal and spiritual significance of their experience compared to those whose symptoms did not improve. researchgate.net
Clinical studies investigating DMT for depression have also highlighted this link. isrctn.com Assessments using tools like the Mystical Experience Questionnaire (MEQ) and the Hallucinogen Rating Scale (HRS) are common in modern trials to quantify the subjective effects. clinicaltrials.gov Research with 5-MeO-DMT in patients with treatment-resistant depression found that potent, rapid antidepressant effects were associated with achieving a "peak experience". psychiatryonline.org The intensity of the subjective psychedelic effect, as rated on a peak experience scale, was around 90% in the group that showed rapid remission of depressive symptoms. psychiatryonline.org This suggests that the profound psychological experience itself may be a key mediator of the therapeutic effect, potentially by facilitating emotional breakthrough and cognitive reframing. wikipedia.org
Table 3: Correlation Between Subjective Effects and Therapeutic Improvement
| Condition | Compound | Subjective Measure | Finding | Citation |
| PTSD | 5-MeO-DMT | Mystical Experience (positive mood, transcendence, ineffability) | Greater intensity of mystical experience correlated with reported improvement in PTSD symptoms. | researchgate.net |
| Depression | 5-MeO-DMT | Peak Experience Scale | High ratings (~90%) on the peak experience scale were associated with rapid and potent antidepressant effects. | psychiatryonline.org |
| Depression | N,N-DMT | Mystical Experience Questionnaire (MEQ), Ego Dissolution Inventory | DMT combined with SSRIs resulted in greater mystical experience and ego dissolution scores compared to DMT alone in people with depression. | wikipedia.org |
Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is considered a core mechanism for the therapeutic action of psychedelics. mdpi.comfrontiersin.org Compounds that promote neural plasticity are sometimes referred to as "psychoplastogens". frontiersin.org DMT has been shown to be a potent promoter of structural and functional neuroplasticity. frontiersin.orgmdpi.com
In-vitro studies using cultured rat cortical neurons have demonstrated that DMT promotes the growth of neurites—the axons and dendrites that form neural connections. frontiersin.org This treatment led to an increase in the number, length, and complexity of these processes. frontiersin.org Furthermore, DMT increased the density of dendritic spines, which are crucial for forming synapses, and this was associated with an increase in synaptic proteins, indicating the formation of new functional connections (synaptogenesis). frontiersin.orgmdpi.com
These effects have also been observed in vivo. frontiersin.org A study in adult rats found that a single administration of DMT increased the density of synaptic connections on pyramidal neurons in the prefrontal cortex. jneurosci.org This structural change was accompanied by functional enhancements, evidenced by an increase in the frequency and amplitude of spontaneous excitatory postsynaptic currents. frontiersin.orgjneurosci.org The mechanisms driving this neuroplasticity are complex but are understood to involve signaling through the serotonin (B10506) 5-HT2A receptor, as well as the TrkB and mTOR pathways. frontiersin.orgjneurosci.org DMT's interaction with the sigma-1 receptor may also contribute to its neuroprotective and neuroplastic effects. mdpi.comfrontiersin.org
Table 4: Summary of DMT's Neuroplastic Effects
| Model | Effect | Mechanism | Finding | Citation |
| In Vitro (Rat Cortical Neurons) | Neuritogenesis | 5-HT2A, TrkB, mTOR signaling | Increased number, length, and complexity of neurites. | frontiersin.org |
| In Vitro (Rat Cortical Neurons) | Spinogenesis & Synaptogenesis | 5-HT2A signaling | Increased density of dendritic spines and presynaptic markers. | frontiersin.orgmdpi.com |
| In Vivo (Adult Rats) | Increased Synaptic Density | 5-HT2A signaling | Increased dendritic spine density on pyramidal neurons in the prefrontal cortex. | jneurosci.org |
| In Vivo (Adult Rats) | Increased Synaptic Function | Not specified | Increased frequency and amplitude of spontaneous excitatory postsynaptic currents. | frontiersin.orgjneurosci.org |
| In Vivo (Mouse Model) | Adult Neurogenesis | Sigma-1 receptor activation | Stimulated neural stem cell proliferation and new neuron generation in the hippocampus. | frontiersin.org |
Ethical and Regulatory Frameworks in 2,5 Dimethyltryptamine Research
Regulatory Classification and Implications for Research
In the United States, substances with hallucinogenic properties are typically classified under the Controlled Substances Act (CSA). DMT, for instance, is a Schedule I controlled substance. reagent.co.ukusdoj.goveuropa.eu This classification indicates a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision, even with medical oversight. reagent.co.uk As a close structural analog, it is highly probable that 2,5-DMT would also be classified as a Schedule I substance.
The implications of a Schedule I classification for research are significant. Investigators must obtain a special registration from the Drug Enforcement Administration (DEA) and approval from the Food and Drug Administration (FDA) to conduct studies. reagent.co.ukCurrent time information in Bangalore, IN. This process is often lengthy and requires detailed protocols that ensure the security of the substance and the safety of the research participants. The stringent regulatory requirements can present considerable barriers to initiating and conducting clinical trials, thereby slowing the pace of scientific discovery. researchgate.net
Enhanced Informed Consent in Psychedelic Clinical Trials
The unique nature of psychedelic experiences necessitates a more comprehensive approach to informed consent than is typical for other clinical trials. This "enhanced informed consent" is crucial for ensuring that participants have a thorough understanding of the potential psychological and emotional transformations they may undergo. researchgate.net
Psychedelic substances can induce profound changes in perception, cognition, and one's sense of self. fda.gov The subjective nature of these experiences can be difficult to convey to individuals who have never had a similar experience. Therefore, the informed consent process must go beyond a simple recitation of risks and benefits. It should include detailed discussions about the potential for life-altering insights, shifts in worldview, and the possibility of encountering challenging or distressing psychological material. researchgate.net Researchers have a responsibility to accurately represent the potential for both positive and negative transformative experiences without hype or bias.
The potential for acute psychological distress, such as anxiety, paranoia, or overwhelming emotions during a psychedelic experience, is a significant consideration. usdoj.gov The informed consent process must clearly outline the procedures in place to manage such events. This includes the presence of trained therapists or facilitators who can provide support and guidance during the session. isrctn.com Participants should be informed about the therapeutic environment, the continuous monitoring they will receive, and the availability of psychological support both during and after the study.
Risk-Benefit Assessment in Research Protocols
A thorough risk-benefit assessment is a cornerstone of ethical research. In the context of 2,5-DMT, where specific clinical data is lacking, the assessment would be based on data from similar compounds and preclinical studies.
| Potential Risks | Potential Benefits (Hypothetical) | Mitigation Strategies |
| Acute psychological distress (anxiety, paranoia) usdoj.gov | Treatment of mood disorders (e.g., depression, anxiety) nih.govacs.org | - Careful participant screening- Preparation sessions with therapists- Supportive setting during administration- Integration sessions post-experience wikipedia.org |
| Exacerbation of pre-existing mental health conditions usdoj.gov | Increased well-being and life satisfaction nih.gov | - Exclusion of individuals with a personal or family history of psychotic disorders researchgate.net |
| Cardiovascular effects (e.g., increased heart rate and blood pressure) reagent.co.uk | Novel insights into consciousness and brain function | - Medical screening to exclude participants with cardiovascular conditions- Continuous physiological monitoring during sessions |
This table is illustrative and based on research on similar tryptamine (B22526) compounds, as specific data for 2,5-Dimethyltryptamine is not available.
The potential for significant therapeutic benefit, particularly for treatment-resistant conditions, must be weighed against the potential for adverse events. nih.gov Research protocols must demonstrate that all possible measures have been taken to minimize risks to participants.
Ethical Considerations for Vulnerable Participant Populations
The inclusion of vulnerable populations in psychedelic research requires careful ethical deliberation. Vulnerable populations may include individuals with severe mental health conditions, cognitive impairments, or those from socially or economically disadvantaged backgrounds.
Excluding these populations from research can limit the generalizability of findings and prevent them from potentially benefiting from new treatments. indigoinstruments.com However, their inclusion necessitates enhanced protections. For individuals with severe mental illness, there is a heightened risk of adverse psychological reactions. indigoinstruments.com Therefore, research protocols must include exceptionally rigorous screening processes, robust safety monitoring, and comprehensive support systems. The ethical principle of justice demands that the potential benefits of research are accessible to all, but this must be balanced with the primary duty to protect participants from harm.
Balancing Scientific Advancement with Public Health and Safety
The renewed interest in psychedelic research has been accompanied by significant public and media attention. This creates a responsibility for researchers and institutions to communicate findings in a balanced and accurate manner, avoiding hype and sensationalism. researchgate.net Overstating the potential benefits or downplaying the risks can have negative consequences for public health and safety.
A public health-oriented framework for psychedelic research would prioritize harm reduction, public education, and the development of evidence-based treatment protocols. researchgate.net As research into compounds like 2,5-DMT potentially moves forward, it will be crucial to engage in open and transparent dialogue with the public, policymakers, and healthcare professionals to ensure that scientific advancement aligns with the broader goals of public health and safety.
Future Directions and Emerging Research Avenues for 2,5 Dimethyltryptamine
Elucidation of Receptor Efficacy and Downstream Signaling Pathways
While it is understood that tryptamines primarily exert their effects through serotonin (B10506) receptors, the specific efficacy and downstream signaling cascades of 2,5-DMT are not fully characterized. Future research should focus on detailed in vitro and in vivo studies to map its interaction with various receptor subtypes.
Key research questions include:
What is the precise binding affinity and functional activity of 2,5-DMT at the 5-HT2A receptor compared to other tryptamines? nih.govfrontiersin.org
How does 2,5-DMT modulate G-protein-coupled pathways, such as the phospholipase C and phospholipase A2 systems, and how does this compare to other psychedelics? nih.govnih.govfrontiersin.org
Does 2,5-DMT exhibit biased agonism, preferentially activating certain signaling pathways over others, which could lead to a more targeted therapeutic effect? wikipedia.org
Understanding these mechanisms at a molecular level is crucial for predicting both the therapeutic potential and the possible side effects of 2,5-DMT and its derivatives.
Advanced Neuroimaging Applications for Neural Correlates
Modern neuroimaging techniques offer a powerful window into the brain's activity under the influence of psychedelic compounds. To date, there is a scarcity of human neuroimaging studies specifically focused on 2,5-DMT. elifesciences.orgelifesciences.org Future research should employ multimodal imaging to delineate the neural correlates of the 2,5-DMT experience.
| Neuroimaging Modality | Potential Research Focus | Key Insights |
| fMRI (functional Magnetic Resonance Imaging) | Investigating changes in brain connectivity, particularly within and between major neural networks like the default mode network (DMN). mdpi.compnas.orgfrontiersin.org | Understanding how 2,5-DMT alters brain network dynamics and functional organization. |
| EEG (Electroencephalography) | Analyzing alterations in brain oscillations and electrical activity with high temporal resolution. pnas.orgnih.gov | Identifying specific changes in brain rhythms, such as alpha and gamma waves, associated with the subjective effects of 2,5-DMT. |
| PET (Positron Emission Tomography) | Mapping the in-vivo distribution and density of target receptors, such as the 5-HT2A receptor, and their occupancy by 2,5-DMT. pnas.orgnih.gov | Directly visualizing the interaction of 2,5-DMT with its primary receptor targets in the human brain. |
Simultaneous EEG-fMRI studies, which have been successfully used with N,N-DMT, could provide a comprehensive view of both the spatial and temporal dynamics of brain activity under the influence of 2,5-DMT. pnas.orgnih.govnih.gov
Long-Term Clinical Efficacy and Safety Studies
While preliminary studies on related compounds like N,N-DMT and 5-MeO-DMT have shown promise for conditions such as depression and PTSD, the long-term efficacy and safety of 2,5-DMT remain unevaluated. psychiatryonline.orgnih.gov Rigorous, placebo-controlled clinical trials are a necessary next step to explore its therapeutic potential.
Future clinical research should:
Investigate the long-term effects of a single or a few administrations of 2,5-DMT on symptoms of various mental health conditions.
Include longitudinal follow-up to assess the durability of any therapeutic effects and to monitor for any potential long-term adverse events. nih.govnih.gov
Explore the psychological and behavioral changes that may persist after the acute effects have subsided.
Development of Novel Analogs and Targeted Formulations
The chemical structure of 2,5-DMT offers a scaffold for the development of novel analogs with potentially improved therapeutic properties. biomolther.org By modifying the tryptamine (B22526) backbone, medicinal chemists can aim to create compounds with greater receptor selectivity, enhanced oral bioavailability, or a more favorable duration of action.
Research in this area could focus on:
Synthesis of Analogs: Creating a library of 2,5-DMT derivatives with substitutions at various positions on the indole (B1671886) ring or the ethylamine (B1201723) side chain. rsc.orgrsc.orggoogle.comnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically evaluating how different chemical modifications affect receptor binding and functional activity. biomolther.orgherbmedpharmacol.com
Targeted Formulations: Developing novel delivery systems, such as transmucosal films or targeted nanoparticles, to optimize the pharmacokinetic profile of 2,5-DMT and its analogs.
Indazole analogs of tryptamines, for instance, have been explored for their potential to offer improved metabolic stability and pharmacokinetic properties. nih.govacs.org
Further Research into Endogenous 2,5-Dimethyltryptamine's Role in Consciousness and Brain Function
The discovery of endogenous N,N-DMT in the mammalian brain has sparked speculation about its role in normal brain function and consciousness. wikipedia.orgthe-scientist.com While the endogenous presence of 2,5-DMT has not been established, it is a plausible area for future investigation.
Research questions in this domain include:
Is 2,5-DMT produced endogenously in the human body, and if so, in which tissues and under what conditions?
Could endogenous tryptamines, including potentially 2,5-DMT, play a role in modulating states of consciousness, such as dreaming or near-death experiences? nih.govthe-scientist.com
What are the potential physiological functions of trace amines and their receptors, and could 2,5-DMT interact with these systems? nih.govmdpi.com
Answering these fundamental questions could provide profound insights into the neurobiology of consciousness and the potential regulatory roles of endogenous psychedelic compounds.
Q & A
Q. Can this compound serve as a scaffold for designing serotonin receptor probes?
- Methodological Answer : Structure-activity relationship (SAR) studies using halogenated analogs (e.g., 5-Br-DMT) enhance selectivity. Radiolabeling with <sup>11</sup>C (via Pd-mediated carboxylation) enables PET imaging of receptor occupancy. Collaborative frameworks (e.g., NIH Psychoactive Drug Screening Program) provide assay pipelines for high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
